molecular formula C15H13ClN2S B394032 2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole CAS No. 312275-13-1

2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

Cat. No.: B394032
CAS No.: 312275-13-1
M. Wt: 288.8g/mol
InChI Key: YOLFMMYVRKEHJW-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is a benzimidazole-based chemical compound of significant interest in scientific research and development. This molecule features a benzimidazole core, a privileged scaffold in medicinal chemistry, substituted with a methyl group at the 6-position and a (2-chlorophenyl)methylsulfanyl moiety at the 2-position. The benzimidazole structure is a key pharmacophore found in numerous biologically active molecules, known for its ability to interact with various enzymes and receptors . The distinct substitution pattern on this particular derivative makes it a valuable intermediate for the synthesis of more complex molecules, potentially for applications in pharmaceutical discovery and as a ligand in catalyst development. Researchers can utilize this compound to explore structure-activity relationships, particularly in modulating electronic and steric properties. Based on its molecular structure and data from similar compounds, this product is typically supplied as a solid powder. It should be stored in a cool, dry place, protected from light to maintain stability. As with all chemicals, appropriate safety precautions should be taken; refer to the supplied Safety Data Sheet (SDS) for detailed handling and hazard information. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLFMMYVRKEHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phillips-Ladenburg Cyclocondensation

The 6-methylbenzimidazole core is synthesized via condensation of 4-methyl-o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For example:

  • Reactants : 4-methyl-o-phenylenediamine (1 eq) and acetic acid (1.2 eq) in polyphosphoric acid (PPA) at 130–140°C for 6–8 h.

  • Yield : 85–90%.

  • Mechanism : Acid-catalyzed cyclodehydration forms the benzimidazole ring.

NH4_44Cl-Mediated Cyclization

An alternative method uses ammonium chloride as a catalyst:

  • Reactants : 4-methyl-o-phenylenediamine (1 eq) and benzaldehyde (1 eq) in ethanol with NH4_4Cl (4 eq) at reflux for 4 h.

  • Yield : 94%.

  • Advantage : Mild conditions and shorter reaction time.

Sulfur Functionalization: Introduction of (2-Chlorophenyl)methylsulfanyl Group

Base-Mediated Thiol Alkylation

2-Mercapto-6-methyl-1H-benzimidazole is alkylated using 2-chlorobenzyl chloride under basic conditions:

  • Reactants :

    • 2-Mercapto-6-methyl-1H-benzimidazole (1 eq)

    • 2-Chlorobenzyl chloride (1.2 eq)

    • K2_2CO3_3 (2 eq) in dry acetone at reflux for 12–24 h.

  • Yield : 75–82%.

  • Characterization :

    • 1^1H NMR (DMSO-d6) : δ 12.54 (s, 1H, NH), 4.50 (s, 2H, SCH2_2), 7.08–7.51 (m, 8H, Ar-H), 2.30 (s, 3H, CH3_3).

    • HRMS (ESI) : Calc. for C15_{15}H13_{13}ClN2_2S (M + H+^+) = 301.046; Found = 301.049.

Sodium Hydride in DMF

Higher yields are reported using NaH as a strong base:

  • Conditions : 2-Mercapto-6-methyl-1H-benzimidazole (1 eq), 2-chlorobenzyl chloride (1.1 eq), NaH (1.5 eq) in DMF at 0–5°C for 2 h, then room temperature for 12 h.

  • Yield : 89–92%.

  • Advantage : Faster reaction and reduced byproduct formation.

One-Pot Synthesis Strategies

Simultaneous Cyclization and Alkylation

A one-pot method avoids isolating the 2-mercapto intermediate:

  • Reactants :

    • 4-Methyl-o-phenylenediamine (1 eq)

    • Carbon disulfide (1.2 eq) in DMF at 25°C for 24 h

    • 2-Chlorobenzyl chloride (1.2 eq) and K2_2CO3_3 (2 eq) added directly.

  • Yield : 68–72%.

  • Limitation : Lower yield due to competing side reactions.

Comparative Analysis of Methods

MethodConditionsYield (%)Time (h)Key Advantage
Phillips-Ladenburg + AlkylationPPA, 130°C; K2_2CO3_3, acetone8218High purity
NH4_4Cl Cyclization + NaH AlkylationEthanol reflux; NaH, DMF9214Short reaction time
One-Pot SynthesisDMF, 25°C7224No intermediate isolation

Side Reactions and Mitigation

  • Over-Alkylation : Excess 2-chlorobenzyl chloride leads to di-alkylated products. Mitigated by using 1.1–1.2 eq alkylating agent.

  • Oxidation : Thioether oxidation to sulfoxide occurs in the presence of air. Prevented by conducting reactions under nitrogen.

Scalability and Industrial Relevance

  • Continuous Flow Reactors : Improve yield (≥90%) and reduce reaction time to 4–6 h by optimizing mixing and temperature control.

  • Cost-Effectiveness : K2_2CO3_3 and acetone are preferred for large-scale synthesis due to low toxicity and ease of recycling.

Spectroscopic Validation

  • FTIR (KBr) : 3400 cm1^{-1} (NH), 1585 cm1^{-1} (C=N), 690 cm1^{-1} (C-S).

  • 13^{13}C NMR : δ 149.3 (C=N), 137.0 (C-Cl), 30.5 (SCH2_2), 20.3 (CH3_3) .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for modifications that can lead to the development of new compounds with enhanced properties.

Biology

The compound is being investigated for its potential antimicrobial and antiviral properties. Research indicates that it exhibits significant activity against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Activity : A study evaluating the antimicrobial efficacy of this compound found that it disrupts essential cellular processes in bacteria, particularly affecting cell division mechanisms through targeting proteins like FtsZ .

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mLStandard Drug MIC μg/mL
Staphylococcus aureus5025 (Ciprofloxacin)
Escherichia coli62.550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

This table illustrates the effectiveness of this compound compared to standard antibiotics.

Medicine

The compound has been explored for its potential as a therapeutic agent in treating various diseases. Studies have indicated that benzimidazole derivatives exhibit analgesic and anti-inflammatory activities. For instance, research has shown that certain derivatives demonstrate significant reduction in inflammation compared to standard drugs like rofecoxib and indomethacin .

Case Study : In a comparative analysis, compounds derived from benzimidazole frameworks were tested for their analgesic effects, revealing that some exhibited up to 97% reduction in edema at specific dosages compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point Key Features Reference
Target Compound 2-(2-chlorophenyl)methylsulfanyl, 6-methyl 242.70 134.5–136°C Ortho-chloro enhances steric effects; methylsulfanyl improves lipophilicity
2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole 4-chlorophenyl, 6-methyl 242.70 Not reported Para-chloro may increase electronic effects vs. steric hindrance
2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole 6-chloro, n-butyl, 2,4-dimethylphenylsulfonyl 397.90 Not reported Sulfonyl group enhances electron-withdrawing properties; n-butyl increases lipophilicity
1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole 6-nitro, 1-methyl, 2-methylsulfanyl 239.28 475 K (202°C) Nitro group increases acidity and intermolecular interactions
2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol Hydroxy, methoxy, benzyl 418.43 Not reported Polar substituents improve solubility and hydrogen-bonding capacity
Key Observations :
  • Chlorophenyl Position: The target compound’s ortho-chloro substituent (vs.
  • Sulfanyl vs. Sulfonyl : The methylsulfanyl group (–SCH₃) in the target is less electron-withdrawing than sulfonyl (–SO₂–) groups in analogues , which may reduce metabolic stability but improve membrane permeability.
  • Nitro Group : The 6-nitro derivative exhibits a higher melting point (202°C) due to strong dipole interactions, contrasting with the target’s lower melting point (135°C).

Biological Activity

2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound, characterized by a benzimidazole core with specific substitutions, is being investigated for its therapeutic applications across various diseases.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H12ClN2S\text{C}_{12}\text{H}_{12}\text{ClN}_2\text{S}

It features a benzimidazole framework, which is known for its diverse biological activities. The presence of the chlorophenyl and methylsulfanyl groups enhances its interaction with biological targets.

Benzimidazole derivatives typically exhibit their biological effects through several mechanisms:

  • Antimicrobial Activity : Benzimidazole compounds disrupt essential cellular processes in bacteria, particularly affecting cell division mechanisms. The target protein often implicated in this action is FtsZ, a key player in bacterial cytokinesis.
  • Pharmacokinetics : In silico studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for similar compounds, indicating potential efficacy in vivo.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various benzimidazole derivatives found that compounds with similar structures displayed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Microorganism MIC (μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus5025 (Ciprofloxacin)
Escherichia coli62.550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

This table illustrates the Minimum Inhibitory Concentration (MIC) values for the compound compared to standard antibiotics.

Antiviral Activity

The compound is also being explored for its antiviral properties. Although specific data on this compound is limited, related benzimidazole derivatives have shown effectiveness against viral pathogens by inhibiting viral replication mechanisms .

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Antibacterial Efficacy : A recent study demonstrated that a series of benzimidazole derivatives exhibited promising antibacterial activity against multidrug-resistant strains of bacteria, suggesting that modifications to the benzimidazole core can enhance potency .
  • Antifungal Activity : Another investigation revealed that certain benzimidazole derivatives significantly inhibited fungal growth, showcasing their potential as antifungal agents in treating infections caused by resistant strains of fungi .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that structural modifications can lead to enhanced anticancer activity. For instance, a derivative with a similar scaffold showed an IC50 value of 16.38 μM against breast cancer cell lines .

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